molecular formula C20H13Br2NO3 B4262674 6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B4262674
M. Wt: 475.1 g/mol
InChI Key: QYYNGJBLJVVNJS-UHFFFAOYSA-N
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Description

6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound that features a quinoline core structure with bromine and benzodioxole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes:

    Cyclization: Formation of the quinoline core through cyclization reactions, often involving intermediates like 2-aminobenzophenone derivatives.

    Condensation: Final condensation steps to form the dihydrobenzo[h]quinolin-2(1H)-one structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the bromine-substituted positions, using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitro groups (HNO3)

Major Products

    Oxidation: Formation of quinoline N-oxides or benzodioxole carboxylic acids.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves interactions with specific molecular targets, such as enzymes or receptors. The bromine and benzodioxole substituents can enhance binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-hydroxyquinoline: Shares the quinoline core and bromine substituent but lacks the benzodioxole moiety.

    6-bromo-1,3-benzodioxole-5-carboxaldehyde: Contains the benzodioxole structure but differs in the functional groups attached.

Uniqueness

6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to its combined quinoline and benzodioxole structures, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

6-bromo-4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br2NO3/c21-15-5-14-12(13-6-17-18(8-16(13)22)26-9-25-17)7-19(24)23-20(14)11-4-2-1-3-10(11)15/h1-6,8,12H,7,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYNGJBLJVVNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC5=C(C=C4Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 2
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6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 3
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6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 4
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6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 5
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6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 6
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6-BROMO-4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

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